molecular formula C24H31N5O7 B8217981 GS-621763 CAS No. 2647442-13-3

GS-621763

Cat. No.: B8217981
CAS No.: 2647442-13-3
M. Wt: 501.5 g/mol
InChI Key: RVSSLHFYCSUAHY-JQGROFRJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

GS-621763 is synthesized through a series of chemical reactions starting from GS-441524. The synthesis involves the esterification of GS-441524 with specific reagents to form the triester prodrug this compound . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time to ensure consistent production of high-quality this compound .

Scientific Research Applications

Antiviral Efficacy

1. Mechanism of Action
GS-621763 targets the RNA-dependent RNA polymerase of coronaviruses, inhibiting viral replication. This mechanism is crucial in combating SARS-CoV-2 and its variants, including those that have shown resistance to other treatments.

2. In Vitro Studies
Research has demonstrated that this compound exhibits potent antiviral activity against SARS-CoV-2 in various cellular models. For instance, in A549-hACE2 cells, this compound displayed a half-maximum effective concentration (EC50) of 0.125 μM against a SARS-CoV-2 reporter virus . Furthermore, it has shown effectiveness against MERS-CoV with an EC50 of 0.74 μM .

3. In Vivo Studies
In animal models, particularly BALB/c mice and ferrets, this compound has been administered at varying doses to assess its therapeutic efficacy. A study indicated that a dosage of 30 mg/kg significantly reduced viral lung titers and improved pulmonary function compared to control groups . Additionally, the drug was effective even when administered post-infection, highlighting its potential for therapeutic use in COVID-19 patients.

Pharmacokinetics

1. Bioavailability and Metabolism
this compound is rapidly converted into its active form, GS-441524, following oral administration. Studies have shown that after dosing at 10 mg/kg twice daily in ferrets, the prodrug effectively converts to GS-441524 in plasma and lung tissues . Pharmacokinetic analyses indicate that this compound achieves high plasma concentrations necessary for therapeutic efficacy, with a significant area under the curve (AUC) observed in various studies .

2. Comparative Pharmacokinetics
The pharmacokinetic profile of this compound has been compared with other antiviral agents like remdesivir. It was found that this compound provides higher systemic exposure to the active triphosphate form compared to remdesivir alone, which is essential for achieving effective antiviral concentrations in lung tissues .

Therapeutic Outcomes

1. Clinical Implications
The promising results from preclinical studies suggest that this compound could be a valuable addition to the antiviral arsenal against COVID-19. Its oral bioavailability allows for easier administration compared to intravenous therapies like remdesivir, potentially improving patient compliance and outcomes .

2. Case Studies
Several studies have documented the therapeutic effects of this compound:

  • In one study involving ferrets exposed to SARS-CoV-2, treatment with this compound led to a complete inhibition of viral transmission and replication in untreated contact animals .
  • Another study demonstrated that mice treated with this compound showed significant improvements in lung function and reduced lung congestion after infection with SARS-CoV-2 .

Summary Table of Key Findings

StudyModelDose (mg/kg)EC50 (μM)Key Findings
Ferrets10 (BID)N/APrevented viral transmission
Mice300.125Reduced lung viral titers
Mice10 & 300.74Improved pulmonary function
Mice5 & 20N/AHigh systemic exposure achieved

Biological Activity

GS-621763 is an oral prodrug of the nucleoside analog GS-441524, which has garnered attention for its antiviral properties, particularly against SARS-CoV-2. This article explores the biological activity of this compound, focusing on its pharmacokinetics, efficacy in various models, and potential therapeutic applications.

Overview of this compound

This compound is designed to be rapidly converted into GS-441524 upon administration. This conversion is critical as GS-441524 is the active compound that inhibits viral replication by targeting the RNA-dependent RNA polymerase (RdRp) of coronaviruses. The prodrug form enhances oral bioavailability, making it a promising candidate for outpatient treatment of COVID-19 and other viral infections.

Pharmacokinetics

Pharmacokinetic Studies:

  • Absorption and Metabolism: Following oral administration in animal models, this compound is quickly metabolized to GS-441524. Studies indicate that intact this compound is minimally present in plasma, with GS-441524 being the predominant metabolite .
  • Half-life: The plasma half-life of GS-441524 is approximately 1 hour, necessitating multiple doses for sustained antiviral activity .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Oral BioavailabilityHigh (rapid conversion to GS-441524)
Half-life~1 hour
Peak Plasma Concentration (Cmax)Dose-dependent increases observed
Area Under Curve (AUC)Proportional to dose

Antiviral Efficacy

In Vitro Studies:
this compound exhibits potent antiviral activity against SARS-CoV-2 in various cellular models. The compound was tested in A549-hACE2 cells, showing a half-maximal effective concentration (EC50) of approximately 0.125 µM, indicating strong inhibitory effects on viral replication .

In Vivo Studies:
Animal studies have demonstrated that this compound significantly reduces viral load and improves pulmonary function in infected mice. A dose-dependent response was observed, with higher doses leading to greater reductions in lung viral titers and less severe lung pathology.

Table 2: Efficacy of this compound in Animal Models

Dose (mg/kg)Viral Load Reduction (PFU/lung lobe)Pulmonary Function Improvement
3High (significant reduction)Partial
10ModerateImproved
30Near undetectableComplete

Case Studies and Clinical Relevance

Recent studies have highlighted the clinical potential of this compound as a treatment for COVID-19. In ferret models, treatment with this compound not only inhibited viral replication but also prevented transmission to untreated animals . This suggests that this compound could play a vital role in controlling outbreaks by reducing both infection rates and disease severity.

Case Study Example:
In a controlled study involving BALB/c mice infected with SARS-CoV-2, administration of this compound at doses of 10 and 30 mg/kg resulted in significant reductions in viral lung titers compared to vehicle-treated controls. Moreover, pulmonary function metrics indicated that treated animals maintained better respiratory health throughout the infection period .

Properties

IUPAC Name

[(2R,3R,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O7/c1-12(2)21(30)33-9-16-18(34-22(31)13(3)4)19(35-23(32)14(5)6)24(10-25,36-16)17-8-7-15-20(26)27-11-28-29(15)17/h7-8,11-14,16,18-19H,9H2,1-6H3,(H2,26,27,28)/t16-,18-,19-,24+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSSLHFYCSUAHY-JQGROFRJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)OC(=O)C(C)C)OC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)OC(=O)C(C)C)OC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2647442-13-3
Record name GS-621763
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2647442133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GS-621763
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83BU3492RP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GS-621763
Reactant of Route 2
Reactant of Route 2
GS-621763
Reactant of Route 3
Reactant of Route 3
GS-621763
Reactant of Route 4
Reactant of Route 4
GS-621763
Reactant of Route 5
Reactant of Route 5
GS-621763
Reactant of Route 6
Reactant of Route 6
GS-621763

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.